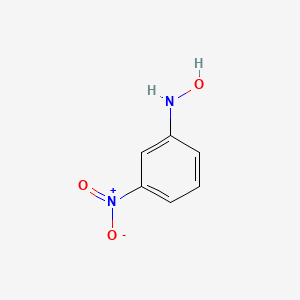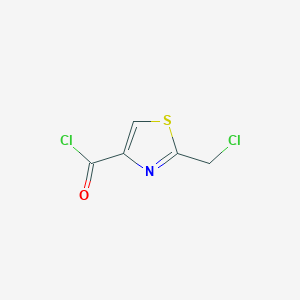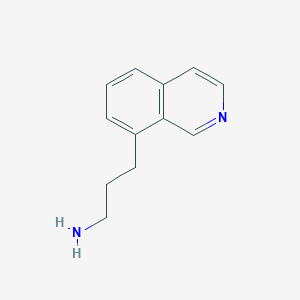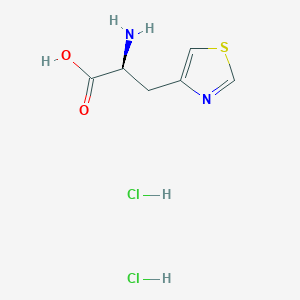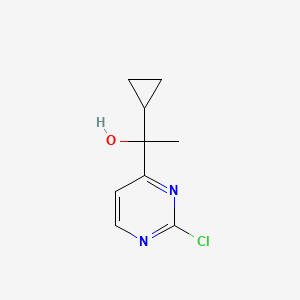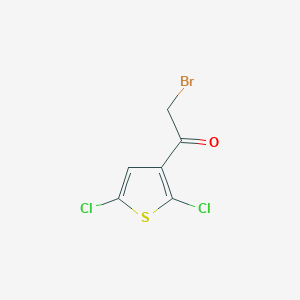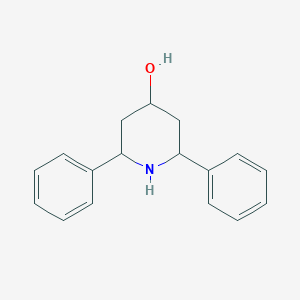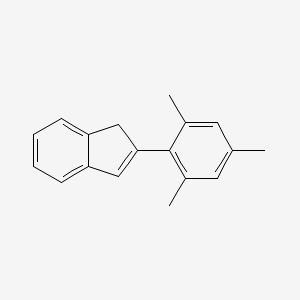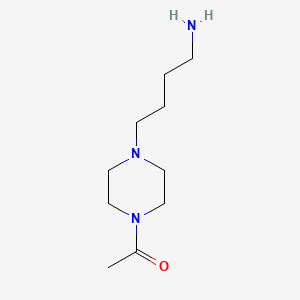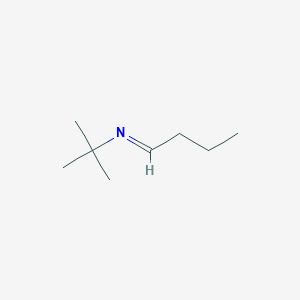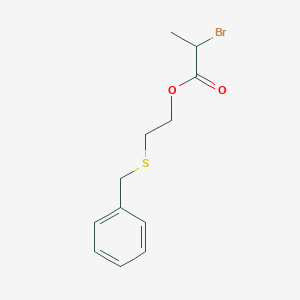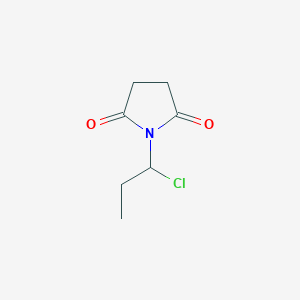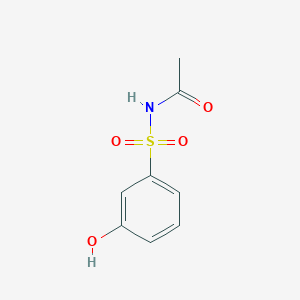
N-(3-hydroxyphenyl)sulfonylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)sulfonylacetamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound is characterized by the presence of a sulfonyl group attached to a hydroxyphenyl ring and an acetamide group. Sulfonamides have been extensively studied for their antimicrobial, antifungal, and anticancer properties .
Méthodes De Préparation
The synthesis of N-(3-hydroxyphenyl)sulfonylacetamide typically involves the reaction of 3-hydroxybenzenesulfonyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(3-hydroxyphenyl)sulfonylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)sulfonylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Industry: It is used in the development of new pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-hydroxyphenyl)sulfonylacetamide involves the inhibition of key enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in cells. By inhibiting this enzyme, the compound can prevent the proliferation of cancer cells and exhibit antimicrobial effects . The molecular targets and pathways involved include the inhibition of carbonic anhydrase and other enzymes essential for cell growth and survival .
Comparaison Avec Des Composés Similaires
N-(3-hydroxyphenyl)sulfonylacetamide can be compared with other sulfonamide derivatives such as:
N-phenylacetamide sulfonamides: These compounds also exhibit antimicrobial and anticancer activities but may differ in their specific enzyme targets and potency.
Benzenesulfonamide derivatives: These compounds are known for their carbonic anhydrase inhibitory effects and are used in the treatment of various cancers.
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and pharmaceutical development .
Propriétés
Formule moléculaire |
C8H9NO4S |
|---|---|
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
N-(3-hydroxyphenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)9-14(12,13)8-4-2-3-7(11)5-8/h2-5,11H,1H3,(H,9,10) |
Clé InChI |
VKQQQVOMZCEEGK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NS(=O)(=O)C1=CC=CC(=C1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
